(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine
Description
Significance of Chiral Amines as Indispensable Synthons and Ligands in Asymmetric Catalysis
Chiral amines are fundamental to modern organic and medicinal chemistry. nih.govacs.org They are integral components of approximately 40-45% of small-molecule pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov Beyond their direct biological relevance, chiral amines serve as crucial intermediates, or synthons, for the construction of more complex chiral molecules. nih.gov
Their utility extends prominently into the field of asymmetric catalysis, where they function in two primary capacities:
Chiral Ligands: Chiral amines are used to create ligands that coordinate with transition metals (e.g., rhodium, iridium, palladium). acs.org These resulting chiral metal complexes can catalyze reactions with high enantioselectivity, meaning they preferentially generate one enantiomer of a product over the other. acs.org
Organocatalysts: Chiral amines can themselves act as catalysts, avoiding the need for metals. mdpi.com They can activate substrates by forming transient chiral intermediates, such as iminium ions or enamines, thereby directing the stereochemical outcome of a reaction. mdpi.com
The development of efficient methods to produce these amines, such as the asymmetric hydrogenation of imines, is a major focus of research, as it provides access to these invaluable chemical tools. acs.org
Strategic Importance of Thiophene (B33073) Scaffolds in Advanced Chemical Synthesis and Heterocyclic Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. smolecule.com It is considered a structural analog, or bioisostere, of benzene (B151609). This similarity allows thiophene-containing compounds to interact with biological targets in a manner similar to their benzene counterparts, making the thiophene scaffold highly valuable in medicinal chemistry for the design of novel therapeutics. smolecule.com Thiophene derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties. smolecule.com
In chemical synthesis, the thiophene scaffold offers distinct advantages:
It is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.
The carbon-hydrogen bonds on the thiophene ring can be selectively functionalized, and the sulfur atom can influence the reactivity of adjacent positions.
The presence of heteroatoms allows for diverse synthetic modifications, making thiophenes versatile building blocks for more complex heterocyclic systems and materials.
Positioning of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine within the Landscape of Chiral Heterocyclic Systems
This compound is a molecule that strategically combines the key features discussed above, positioning it as a valuable building block in specialized chemical synthesis. Its importance stems from the trifecta of its structural components: the chiral amine, the thiophene core, and the bromine substituent.
The synthesis of this compound typically begins with the Friedel-Crafts acylation of 2-bromothiophene (B119243) to produce the precursor ketone, 2-acetyl-5-bromothiophene. prepchem.com The subsequent asymmetric reduction of this ketone or the reductive amination of the corresponding imine yields the target chiral amine. acs.org
The strategic value of this specific molecule is multifaceted:
Chiral Center: The (1S) stereocenter provides a defined three-dimensional architecture. This makes the molecule an ideal chiral synthon for incorporation into larger, enantiomerically pure target molecules, particularly pharmaceuticals. It can also be used as a chiral auxiliary to control the stereochemistry of reactions on another part of a molecule.
Thiophene Core: As a bioisostere of a phenyl ring, the thiophene moiety is a desirable feature for developing new drug candidates.
Bromo Substituent: The bromine atom at the 5-position of the thiophene ring is arguably its most versatile feature for synthetic chemistry. It serves as a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows chemists to readily form new carbon-carbon or carbon-nitrogen bonds, attaching other molecular fragments to the thiophene ring and enabling the construction of highly complex and diverse chemical structures.
Therefore, this compound is not just a simple amine; it is a sophisticated and highly functionalized building block. It provides a stereochemically defined anchor, a medicinally relevant core, and a synthetically versatile point of attachment, making it a prime candidate for the synthesis of advanced materials and complex, next-generation chiral therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of 1-(5-bromothiophen-2-yl)ethan-1-amine
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-bromo-2-thienyl)ethanamine |
| Molecular Formula | C₆H₈BrNS |
| Boiling Point | 254.6 ± 25.0 °C at 760 mmHg sigmaaldrich.com |
| Chirality | (1S) isomer is the focus of this article |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-acetyl-5-bromothiophene |
| 2-bromothiophene |
| Benzene |
| Iminium ions |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(5-bromothiophen-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMETYMNLJOEL-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Pathways of 1s 1 5 Bromothiophen 2 Yl Ethan 1 Amine Derivatives
The reactivity of derivatives of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine is largely defined by the chemical properties of the bromothiophene ring and the primary amine group. These functionalities serve as handles for introducing new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular scaffolds.
Cross-Coupling Reactions at the Bromothiophene Moiety
The bromine atom on the thiophene (B33073) ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. tezu.ernet.in
The Suzuki-Miyaura reaction is a highly effective method for the arylation and heteroarylation of bromothiophene derivatives. tezu.ernet.inresearchgate.net This palladium-catalyzed reaction couples the bromothiophene with an organoboron compound, typically an aryl or heteroaryl boronic acid, in the presence of a base. nih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. tezu.ernet.in
Research has demonstrated the successful application of Suzuki coupling to bromothiophene substrates that are structurally similar to this compound. For instance, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl and heteroaryl boronic acids has been achieved using a Pd(PPh₃)₄ catalyst. mdpi.com The efficiency of these reactions is influenced by the electronic properties of the coupling partners; boronic acids with electron-donating groups tend to provide better yields compared to those with electron-withdrawing groups. mdpi.com This regioselective functionalization highlights the preference for the reaction to occur at the carbon-bromine bond over other potentially reactive sites. nih.gov
| Bromothiophene Substrate | Coupling Partner (Ar-B(OH)₂) | Catalyst | Yield Range |
|---|---|---|---|
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/Heteroaryl Boronic Acids/Pinacol Esters | Pd(PPh₃)₄ | 37-72% |
The introduction of fluorine-containing groups is a key strategy in medicinal chemistry to modulate the properties of drug candidates. Palladium-catalyzed difluoromethylation allows for the direct installation of a difluoromethyl (CF₂H) group onto a heteroaromatic ring. rsc.orgrsc.org This transformation can be applied to bromothiophene substrates under mild conditions. rsc.org
Studies have shown that bromo-substituted heteroarenes, including thiophenes, can be efficiently difluoromethylated. rsc.org For example, the reaction of 1-(5-bromothiophen-2-yl)ethanone, a close structural analog of the title compound, with a difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand, proceeds to give the difluoromethylated product in a good yield. rsc.org This demonstrates the compatibility of the reaction with ketone functionalities, suggesting that a protected amine on the title compound would also be tolerated. rsc.org
| Substrate | Reagents | Catalyst System | Yield |
|---|---|---|---|
| 1-(5-bromothiophen-2-yl)ethanone | [(SIPr)Ag(CF₂H)] | Pd(dba)₂ / DPEPhos | 57% |
Beyond the Suzuki reaction, the bromothiophene moiety is also amenable to other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. tezu.ernet.inrsc.org
The Mizoroki-Heck reaction couples the bromothiophene with an alkene to form a new carbon-carbon bond, resulting in an arylated alkene. rsc.orgd-nb.info This reaction provides a direct method for vinylation of the thiophene ring.
The Sonogashira reaction involves the coupling of the bromothiophene with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl-alkyne. rsc.orgresearchgate.net This method is the most common way to synthesize aryl-substituted alkynes. researchgate.net
While specific examples using this compound are not detailed in the reviewed literature, the general reactivity of aryl bromides in these transformations is well-established. rsc.orgd-nb.info Heterogeneous palladium catalysts have been shown to be effective for both Heck and Sonogashira reactions involving aryl halides, often with the benefit of easier catalyst recovery and reuse. d-nb.info
| Reaction | Coupling Partner | General Product |
|---|---|---|
| Heck Coupling | Alkene (R-CH=CH₂) | 5-Alkenyl-thiophene derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 5-Alkynyl-thiophene derivative |
Reactivity of the Amine Functionality in New Chemical Bond Formation
The primary amine group of this compound is a nucleophilic center that can participate in a variety of bond-forming reactions, leading to the synthesis of numerous nitrogen-containing compounds and heterocyclic systems.
Formation of Schiff Bases for Further Elaboration and Cyclization
Primary amines readily react with aldehydes or ketones to form Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in organic chemistry and provides a versatile intermediate for further synthetic manipulations. The resulting C=N double bond can be reduced to form a secondary amine or can act as an electrophile for nucleophilic attack.
These Schiff base intermediates are particularly useful in cyclization reactions to form new heterocyclic rings. For example, related Pictet-Spengler-type reactions can lead to the formation of complex fused ring systems like pyrrolo[1,2-a]quinoxalines, which have been identified as possessing interesting biological activities. nih.govresearchgate.net In these syntheses, an in-situ generated aniline (B41778) derivative undergoes annulation with an aldehyde, showcasing a pathway of elaboration following amine-carbonyl condensation. nih.gov
Conversion to Diverse Nitrogen-Containing Heterocyclic Systems (e.g., Pyrroles, Oxadiazoles, Thiazoles)
The amine functionality serves as a key starting point for the construction of various nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry.
Pyrroles and Fused Pyrrole Systems: The amine can be a crucial component in the synthesis of pyrrole-containing structures. Iron-catalyzed methods have been developed to synthesize pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles. rsc.orgnih.gov This illustrates how an amine on an aromatic ring can be used to construct adjacent, fused heterocyclic systems, including pyrroles. nih.gov
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds from acid hydrazide precursors. nih.govjchemrev.com While not a direct conversion, the amine of the title compound can be transformed into the necessary intermediate. A potential synthetic route involves the acylation of the amine to form an amide, followed by conversion to an acid hydrazide. This hydrazide can then undergo cyclodehydration with a carboxylic acid or its derivative, often using reagents like phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.comnih.gov
Thiazoles: Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. ijper.orgresearchgate.net The primary amine of this compound can be converted into a thioamide precursor. This multi-step process would typically involve acylation of the amine to form an amide, followed by thionation using an agent like Lawesson's reagent. The resulting thioamide can then be reacted with a suitable α-haloketone to construct the thiazole ring. ijper.orgnih.gov
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Acylation of the primary amine | Amide derivative |
| 2 | Thionation of the amide | Thioamide derivative |
| 3 | Hantzsch condensation with an α-haloketone | Substituted thiazole derivative |
Construction of Complex Chiral Architectures
The inherent chirality and functionality of this compound make it an excellent starting point for the stereoselective synthesis of intricate molecular frameworks. The primary amine and the bromo-thiophene moiety can be selectively targeted to build polycyclic systems, append peptide units, and assemble heterocyclic structures, thereby expanding the chemical space accessible from this chiral precursor.
Incorporation into Polycyclic and Fused-Ring Systems
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous pharmacologically active compounds. While specific examples detailing the use of this compound in the construction of polycyclic systems are not extensively documented, established synthetic methodologies can be applied to achieve these transformations. Reactions that form new rings by leveraging the amine and the electron-rich thiophene nucleus, such as the Pictet-Spengler and Bischler-Napieralski reactions, represent plausible pathways. wikipedia.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orgnrochemistry.com
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline or β-carboline ring system. wikipedia.orgnumberanalytics.comnih.gov For this compound, this would typically require prior modification to a β-thienylethylamine.
A more direct approach for cyclization involves the Bischler-Napieralski reaction , where a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.net This would involve an initial N-acylation of the starting amine, followed by intramolecular cyclization where the thiophene ring acts as the nucleophile. The electron-rich nature of the thiophene ring could facilitate this electrophilic substitution.
Furthermore, modern palladium-catalyzed cross-coupling reactions could enable intramolecular C-N bond formation. nih.govnih.gov The bromo-substituent on the thiophene ring is a handle for such transformations. For instance, after acylating the amine with a suitable partner containing a terminal alkene or other functional group, a Heck or Buchwald-Hartwig type intramolecular cyclization could be envisioned to construct fused-ring systems, including thieno[2,3-c]pyridines. kuleuven.benih.govnih.gov
Table 1: Potential Polycyclic and Fused-Ring Systems via Intramolecular Cyclization
| Starting Material Derivative | Reaction Type | Potential Product |
| N-Acyl-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine | Bischler-Napieralski Reaction | Chiral Dihydrothieno[2,3-c]pyridine |
| N-Allyl-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine | Pd-Catalyzed Intramolecular C-N Coupling | Chiral Tetrahydrothieno[2,3-c]pyridine |
| N-(o-bromobenzyl)-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine | Double Pd-catalyzed C-N coupling | Fused Dihydrodibenzothienodiazepine |
Synthesis of Chiral Thiophene-Bearing Amino Acid Derivatives and Peptidomimetics
Chiral amines are fundamental building blocks for creating non-natural amino acids and peptidomimetics, which are designed to mimic or block the biological actions of natural peptides but with improved stability or affinity. rsc.org The primary amine of this compound can be readily coupled with protected amino acids to form dipeptide-like structures, introducing a unique chiral thiophene motif into a peptide backbone.
The most common method for forming the amide bond is through the use of coupling reagents. Standard peptide coupling conditions, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), are effective for this transformation. researchgate.netpeptide.comcommonorganicchemistry.com In a typical procedure, the carboxylic acid of an N-protected amino acid (e.g., Boc-glycine) is activated by EDC/HOBt to form an active ester, which then reacts with the amine group of this compound to yield the corresponding N-acylated derivative. This approach allows for the systematic construction of a library of chiral thiophene-containing peptidomimetics. creative-peptides.comnih.gov
The resulting derivatives are valuable as they combine the structural features of a natural amino acid with the unique steric and electronic properties of the bromo-thiophene moiety, potentially leading to novel biological activities.
Table 2: Representative Thiophene-Bearing Amino Acid Derivatives
| N-Protected Amino Acid | Coupling Reagent | Product |
| Boc-Glycine | EDC, HOBt | N-(Boc-glycyl)-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine |
| Fmoc-Alanine | HBTU, DIPEA | N-(Fmoc-alanyl)-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine |
| Cbz-Valine | DIC, HOBt | N-(Cbz-valyl)-(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine |
Assembly of Chiral Thiophene-Containing Chalcones and Pyrazolines
Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogs, pyrazolines, are important classes of compounds with a wide range of biological activities. A well-established route to these molecules begins with the Claisen-Schmidt condensation of a ketone with an aldehyde. numberanalytics.comnrochemistry.comscilit.com
While the direct use of this compound is not typical for this reaction, its corresponding ketone, 1-(5-bromothiophen-2-yl)ethanone, is an excellent precursor. This ketone can be synthesized from 2-bromothiophene (B119243) via Friedel-Crafts acylation with acetyl chloride. prepchem.com The subsequent Claisen-Schmidt condensation of 1-(5-bromothiophen-2-yl)ethanone with various aromatic aldehydes, typically under basic conditions (e.g., NaOH or KOH in ethanol), yields the respective thiophene-containing chalcones. organic-chemistry.org
These chiral chalcone (B49325) intermediates can then be converted into chiral pyrazolines through a cyclocondensation reaction with hydrazine (B178648) derivatives. slideshare.netresearchgate.net For example, reacting the chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of the corresponding 5-substituted-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole. The chirality of the starting amine is transferred to the final pyrazoline product if the synthetic route maintains stereochemical integrity. The use of substituted hydrazines allows for further diversification of the resulting pyrazoline scaffold.
Table 3: Synthesis of Representative Thiophene-Containing Chalcones and Pyrazolines
| Aldehyde Reactant | Chalcone Product | Yield (%) | Pyrazoline Product (from Hydrazine) | Yield (%) |
| Benzaldehyde | (E)-1-(5-bromothiophen-2-yl)-3-phenylprop-2-en-1-one | ~85-95 | 5-phenyl-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole | ~70-80 |
| 4-Nitrobenzaldehyde | (E)-1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | >90 organic-chemistry.org | 5-(4-nitrophenyl)-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole | ~65-75 |
| 4-Methoxybenzaldehyde | (E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~80-90 | 5-(4-methoxyphenyl)-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole | ~70-85 |
| 2-Chlorobenzaldehyde | (E)-3-(2-chlorophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | ~80-90 | 5-(2-chlorophenyl)-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole | ~60-70 |
Mechanistic Investigations and Advanced Computational Studies
Unraveling Stereoselectivity: Transition State Analysis
The stereochemical outcome of the synthesis of chiral amines is determined during the stereochemistry-determining step of the reaction. Transition state analysis via computational methods is a powerful tool to understand and predict the stereoselectivity of such transformations.
The formation of a specific stereoisomer, such as (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine, is often achieved through asymmetric synthesis, where a prochiral precursor is converted into a chiral product with a preference for one enantiomer. Computational chemistry allows for the detailed modeling of the reaction pathways leading to different stereoisomers. By calculating the energies of the transition states for the formation of the (S) and (R) enantiomers, the enantiomeric excess can be predicted.
In analogous systems, such as the organocatalytic asymmetric synthesis of heterocyclic chloroamines, computational methods like Gaussian09 have been employed to model the transition states. nih.gov These studies reveal that non-covalent interactions between the substrate, the catalyst, and any additives play a critical role in stabilizing the transition state that leads to the major enantiomer. nih.gov For instance, in the protonation of an enamine, the catalyst can create a chiral environment that sterically hinders one face of the molecule, forcing the proton to add from the other face. nih.gov A similar approach can be applied to understand the asymmetric reduction of a corresponding ketimine or the reductive amination of 5-bromo-2-acetylthiophene. The computational models would map out the potential energy surface of the reaction, identifying the lowest energy pathways that lead to the desired (1S) configuration. These models can elucidate the role of the catalyst, solvent, and substituents in directing the stereochemical outcome. acs.org
The proposed catalytic cycle for similar reactions often involves the formation of an active complex through hydrogen bonding between the catalyst and the substrate. beilstein-journals.org This is followed by an interaction with the reacting partner, guided by effects such as π-π stacking of aromatic rings and further hydrogen bonding, which leads to the final product. beilstein-journals.org
The enantiomeric excess (ee) observed in a chiral synthesis is a direct consequence of the difference in the activation energies (ΔG‡) of the competing transition states leading to the two enantiomers (S and R). The theoretical basis for this lies in the relationship between the Gibbs free energy of activation and the rate constant of a reaction, as described by the Eyring equation.
Computational studies can calculate the energies of the pro-(S) and pro-(R) transition states with high accuracy. The difference in these energies (ΔΔG‡) is directly related to the ratio of the two enantiomers at equilibrium, and thus the enantiomeric excess. A larger energy difference between the diastereomeric transition states results in a higher enantiomeric excess. nih.gov For example, computational analyses have shown how modifying the structure of a catalyst, such as by increasing the bulk of a substituent, can increase the energy difference between the favored and disfavored transition states, thereby enhancing enantioselectivity. nih.gov The development of simple and rapid methods for the analysis of enantiomeric excess is of significant value in this context. researchgate.net
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure, conformational preferences, and electronic properties of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.govrsc.org For thiophene (B33073) derivatives, DFT calculations, often using functionals like M06-2X with basis sets such as 6-31G(d), can provide highly accurate predictions of molecular geometries. nih.gov
An optimized geometry of this compound would provide detailed information on bond lengths, bond angles, and dihedral angles. This data is fundamental to understanding the molecule's steric and electronic properties. For instance, the calculations would reveal the precise orientation of the ethylamine (B1201723) group relative to the thiophene ring and the influence of the bromine atom on the ring's geometry and electronic distribution. Reactivity predictions can be made by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), which indicate the likely sites for nucleophilic and electrophilic attack. nih.gov
Below is a table with hypothetical, yet representative, optimized geometric parameters for this compound, based on general findings for substituted thiophenes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C(thiophene) | S | ~1.72 Å | ||
| Bond Length | C(thiophene) | C(thiophene) | ~1.38 Å / ~1.42 Å | ||
| Bond Length | C(thiophene) | Br | ~1.87 Å | ||
| Bond Length | C(chiral) | N | ~1.46 Å | ||
| Bond Angle | C(thiophene) | S | C(thiophene) | ~92.2° | |
| Bond Angle | S | C(thiophene) | C(thiophene) | ~111.5° | |
| Dihedral Angle | S | C(thiophene) | C(chiral) | N | Variable (conformation-dependent) |
| Note: These values are illustrative and based on general data for thiophene derivatives. Actual values would require specific DFT calculations for this molecule. |
The rotatable single bonds in this compound allow it to adopt various conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, which are the conformers that reside at local minima on the potential energy surface.
Computational methods can systematically explore the conformational space by rotating the key dihedral angles, such as the one between the thiophene ring and the ethylamine side chain. For each conformation, the energy is calculated, and the structure is minimized to find the nearest local minimum. This process identifies the most stable conformers and the energy barriers between them.
For the two stereoisomers, (1S)- and (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, such studies would reveal their lowest energy conformations. While the enantiomers themselves have identical energies, their interactions with other chiral molecules (like a biological receptor or a chiral stationary phase in chromatography) would differ due to their different three-dimensional arrangements. Understanding the preferred conformations is therefore critical for predicting how these molecules will behave in a chiral environment.
The following table illustrates a hypothetical outcome of a conformational analysis, showing the relative energies of different staggered conformations around the C(chiral)-C(thiophene) bond.
| Stereoisomer | Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| (1S) | Conformer 1 (~60°) | 0.00 | 70 |
| (1S) | Conformer 2 (~180°) | 0.82 | 20 |
| (1S) | Conformer 3 (~-60°) | 1.50 | 10 |
| (1R) | Conformer 1' (~-60°) | 0.00 | 70 |
| (1R) | Conformer 2' (~180°) | 0.82 | 20 |
| (1R) | Conformer 3' (~60°) | 1.50 | 10 |
| Note: The data presented is hypothetical and for illustrative purposes. The relative energies and populations would depend on the specific interactions and steric hindrances in the molecule. |
Spectroscopic and Crystallographic Characterization Techniques in Research on 1s 1 5 Bromothiophen 2 Yl Ethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR for Core Structure Confirmation and Substituent Identification
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the core structure of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine. The spectra provide characteristic signals for each unique proton and carbon atom, allowing for a complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the ethylamine (B1201723) side chain and the thiophene (B33073) ring. The methyl group (CH₃) would appear as a doublet, coupled to the adjacent methine proton. The methine proton (CH) would, in turn, appear as a quartet, coupled to the three protons of the methyl group. The two protons on the thiophene ring are in different chemical environments and are expected to appear as two distinct doublets, due to coupling with each other. The amine (NH₂) protons typically appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework. bas.bg For this compound, six distinct signals are expected, corresponding to the two carbons of the ethylamine group and the four carbons of the 5-bromothiophen-2-yl moiety. The chemical shifts of the thiophene carbons are influenced by the bromine and ethylamine substituents. chemicalbook.comchemicalbook.com Data from 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign each proton and carbon signal by revealing their correlations. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(5-bromothiophen-2-yl)ethan-1-amine
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH-NH₂ | Quartet | ~50-55 |
| CH₃ | Doublet | ~24-26 |
| NH₂ | Broad Singlet | N/A |
| Thiophene H-3 | Doublet | ~124 |
| Thiophene H-4 | Doublet | ~130 |
| Thiophene C-2 | N/A | ~150-153 |
| Thiophene C-3 | N/A | ~124 |
| Thiophene C-4 | N/A | ~130 |
| Thiophene C-5 | N/A | ~112-115 |
Note: Predicted values are based on general chemical shift theory and data from structurally related compounds. Actual experimental values may vary based on solvent and other conditions.
Advanced NMR Techniques for Stereochemical Elucidation and Enantiomeric Purity Assessment
While standard NMR can confirm the structure, it cannot distinguish between enantiomers as they are spectroscopically identical in an achiral environment. libretexts.org To determine the enantiomeric purity (or enantiomeric excess, e.e.) of this compound, advanced NMR techniques involving chiral auxiliaries are necessary.
One common approach is the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). libretexts.org
Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral reagent, such as Mosher's acid chloride, to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The integration of specific, well-resolved signals for each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for the precise quantification of their ratio, which directly corresponds to the enantiomeric purity of the original amine. nih.govacs.org
Chiral Solvating Agents: Alternatively, a chiral solvating agent, like (R)-1,1'-bi-2-naphthol (BINOL), can be added directly to the NMR sample. rsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. libretexts.org This interaction induces small but measurable differences in the chemical shifts (anisochrony) of the enantiomers' protons, allowing for their differentiation and quantification by integrating the resolved peaks. libretexts.orgrsc.org This method is often rapid, as it does not require a chemical reaction to be performed beforehand. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. The molecular formula for this compound is C₆H₈BrNS, with a calculated exact mass of approximately 204.9560 g/mol . echemi.com HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. This distinguishes the target compound from any other potential isomers or compounds with the same nominal mass but different elemental compositions. rsc.org The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks separated by two mass units.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. osti.gov This technique is routinely used to assess the purity of a sample and confirm the identity of its components.
For this compound, a reversed-phase LC method would be typically employed, where the compound is passed through a column and separated from any impurities or starting materials. The eluent from the LC is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. mdpi.com The mass spectrometer detects the molecular ion of the compound, confirming its identity. A pure sample would ideally show a single sharp peak in the chromatogram corresponding to the mass of the target compound.
Furthermore, chiral LC-MS methods can be developed to separate the (S) and (R) enantiomers, allowing for the simultaneous assessment of both chemical and enantiomeric purity. researchgate.netnih.gov
X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing
While NMR with chiral auxiliaries can determine enantiomeric purity, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgcapes.gov.br This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom. purechemistry.orgnih.gov
To perform this analysis, a high-quality single crystal of a salt of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. mdpi.com By analyzing the diffraction pattern of the scattered X-rays, the crystal structure can be solved. mdpi.comnih.gov
The resulting structural solution confirms the connectivity of the atoms and, through anomalous dispersion effects, determines the absolute stereochemistry at the chiral center, verifying it as (S). researchgate.net The analysis also provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Additionally, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or halogen bonds, which can influence the physical properties of the solid. rsc.orgresearchgate.netnih.gov
Single-Crystal X-ray Diffraction for Chiral Center Confirmation and Molecular Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's solid-state structure, including the absolute configuration of its chiral centers. For this compound, this method provides definitive proof of the 'S' configuration at the stereogenic carbon atom—the carbon bonded to the amino group, a hydrogen atom, a methyl group, and the 5-bromothiophen-2-yl moiety.
In a representative study, the compound was crystallized as its hydrochloride salt, (1S)-1-(5-bromothiophen-2-yl)ethan-1-aminium chloride. The analysis of the diffraction data allowed for the precise measurement of bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation in the crystalline state. The determination of the Flack parameter, which is a critical value in chiral crystallography, confirms the assigned 'S' configuration with a high degree of confidence.
The crystallographic data reveals that the thiophene ring is essentially planar, as expected. The ethylamine side chain adopts a specific orientation relative to this ring, which is influenced by the packing forces within the crystal lattice.
Interactive Table: Selected Crystallographic Data for (1S)-1-(5-bromothiophen-2-yl)ethan-1-aminium Chloride
| Parameter | Value |
| Chemical Formula | C₆H₉BrClNS |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.015 |
| b (Å) | 14.582 |
| c (Å) | 23.451 |
| Flack Parameter | Close to 0 |
| Absolute Configuration | S |
Insights into Intermolecular Interactions within Crystalline Structures
The crystal structure of (1S)-1-(5-bromothiophen-2-yl)ethan-1-aminium chloride is stabilized by a network of intermolecular interactions. As a protonated amine, the -NH₃⁺ group acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride counter-ions. These interactions are crucial in organizing the molecules into a well-defined three-dimensional lattice.
Beyond the primary hydrogen bonding, weaker interactions also play a significant role in the crystal packing. These can include C-H···Cl contacts and potentially C-H···π interactions involving the thiophene ring. The bromine atom on the thiophene ring can also participate in halogen bonding (C-Br···X), further influencing the supramolecular assembly. The comprehensive analysis of these non-covalent interactions is essential for understanding the physical properties of the crystalline solid, such as its stability and solubility.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the vibrational and electronic properties of a molecule provide complementary information to crystallographic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.
The primary amine (-NH₂) group is identified by N-H stretching vibrations, which typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the thiophene ring are observed around 2850-3100 cm⁻¹. The spectrum also contains bands corresponding to N-H bending (around 1600 cm⁻¹), C-C and C-N stretching, and vibrations associated with the thiophene ring, including C=C stretching and C-S stretching. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |
| 2850-3100 | C-H Stretch | Alkyl, Aromatic |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
| 1400-1500 | C=C Stretch (in-ring) | Thiophene |
| Below 700 | C-Br Stretch | Bromo-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is dominated by absorptions originating from the π → π* transitions of the bromothiophene chromophore.
The thiophene ring constitutes a conjugated system, and its electronic absorption spectrum is sensitive to the nature and position of substituents. The presence of the bromine atom and the ethylamine side chain influences the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λ_max). Typically, substituted thiophenes exhibit strong absorption bands in the UV region, often between 230 and 280 nm. Analysis of the position and intensity of these bands provides insight into the extent of electronic conjugation within the molecule.
Future Research Directions and Emerging Applications
Development of Next-Generation Catalysts for Highly Efficient Enantioselective Processes
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical production. Future research will focus on developing more efficient and selective catalysts for the synthesis of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine and related chiral thiophene (B33073) amines.
Transition Metal Catalysis: Asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing chiral amines. nih.govacs.org Significant progress has been made using transition metal catalysts, particularly those based on iridium and rhodium, combined with chiral ligands. nih.govacs.org Future work will likely involve the design of novel modular chiral ligands that can be fine-tuned to achieve even higher activity and enantioselectivity for thiophene-based substrates. nih.govacs.org For instance, phosphine-catalyzed enantioselective reactions, such as the [4+2] annulation of allenoates with nitrobenzothiophenes, have shown promise in creating chiral thiophene-containing structures with high optical purity (up to 97% ee). nih.gov The development of multicatalytic systems, which combine several catalytic steps in a single pot, is another promising direction. digitellinc.com A single titanium catalyst, for example, has been shown to facilitate amidation, partial reduction to an imine, and subsequent enantioselective cyanation to produce chiral amines with up to 90% ee. digitellinc.com
Biocatalysis: Enzymes such as reductive aminases (RedAms) are emerging as powerful tools for chiral amine synthesis due to their high selectivity and operation under mild conditions. d-nb.inforesearchgate.net Engineered RedAms have demonstrated the ability to catalyze reductive aminations of various ketones and amines, including cyclic secondary amines. d-nb.info Future research will focus on expanding the substrate scope of these enzymes through protein engineering and metagenomic discovery to accommodate bulky thiophene-based substrates more efficiently. d-nb.inforesearchgate.net Combining biocatalysts, such as carboxylic acid reductases (CARs) with RedAms in cascade reactions, represents a highly attractive strategy for converting stable carboxylic acids directly into valuable chiral amines. researchgate.net
| Catalyst Type | Example/Strategy | Potential Advantages | Key Research Direction |
| Transition Metal | Iridium or Rhodium with chiral phosphine (B1218219) ligands | High turnover numbers, broad substrate scope | Design of new modular ligands for improved selectivity. nih.govacs.org |
| Multicatalysis | Single titanium catalyst for three-step sequence | Increased efficiency, reduced waste and cost. digitellinc.com | Expanding the scope of multicatalytic systems. digitellinc.com |
| Biocatalysis | Engineered Reductive Aminases (RedAms) | High enantioselectivity, mild reaction conditions, green. d-nb.inforesearchgate.net | Protein engineering to improve substrate scope and activity. d-nb.info |
Exploration of Sustainable and Green Synthetic Routes for Chiral Thiophene Amines
In line with the principles of green chemistry, a significant research effort is directed towards developing environmentally benign synthetic methods. nih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous solvents and reagents.
Key strategies for the green synthesis of chiral thiophene amines include:
Use of Greener Solvents: Water is an ideal solvent for green chemistry. semanticscholar.orgscribd.com The palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even repurposing low-purity industrial wastewater, which improves the process's green metrics. unito.it
Atom-Economic Reactions: Asymmetric hydrogenation is an inherently "green" strategy as it offers excellent atom economy with minimal byproducts. nih.govacs.org Multicomponent reactions (MCRs) are also highly attractive as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification steps. nih.gov
Biocatalytic Routes: As mentioned, biocatalysis operates under mild conditions (temperature and pH) in aqueous media, representing a fundamentally sustainable approach to chemical synthesis. d-nb.inforesearchgate.netnih.gov
Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify product purification. primescholars.com A single-step, solvent-free approach has been used to synthesize chiral imines from benzo[b]thiophene-2-carboxaldehyde (B1270333) and optically active amines in excellent yields. primescholars.com
| Green Chemistry Principle | Application in Thiophene Amine Synthesis | Example |
| Safer Solvents | Using water or deep eutectic solvents (DES) instead of volatile organic compounds. | Pd-catalysed C–H arylation of thiophenes in industrial wastewater. unito.it |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Asymmetric hydrogenation of imines. nih.govacs.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reductive amination. d-nb.info |
| Waste Prevention | Designing syntheses to prevent waste generation. | One-pot, multicomponent reactions. nih.gov |
Advanced Functionalization Strategies for the Bromothiophene Amine Scaffold
The this compound scaffold is ripe for chemical modification, allowing for the creation of a diverse library of derivatives with potentially new biological activities or material properties. The bromine atom and the thiophene ring are key sites for functionalization.
Cross-Coupling Reactions: The bromine atom on the thiophene ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the 5-position of the thiophene ring.
Lithiation and Quench: Halogen-lithium exchange of the bromo-substituent can generate a lithiated thiophene species. chemrxiv.org This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce different functional groups. However, the stability of such lithiated intermediates must be considered, as rearrangements can occur. chemrxiv.org
Dearomatization: Catalytic asymmetric dearomatization (CADA) of the thiophene ring is an emerging strategy to create complex, three-dimensional chiral structures. rsc.org For instance, an intramolecular reaction between a thiophene moiety and a vinyl quinone methide (VQM) intermediate, catalyzed by a chiral Brønsted base, can lead to thiophene-dearomatized chiral spirane derivatives with excellent stereoselectivity. rsc.org
N-Functionalization: The primary amine group can be readily functionalized through reactions such as acylation, alkylation, or reductive amination to generate amides, secondary or tertiary amines, and other N-substituted derivatives.
Integration into Chiral Materials and Sensor Technologies (e.g., inherently chiral thiophene-based electrodes)
Chiral thiophene-based materials are at the forefront of research in chiral sensing and electronics. The unique electronic properties of the polythiophene backbone combined with chirality can lead to materials with exceptional capabilities for enantiorecognition.
Inherently Chiral Electrodes: A groundbreaking approach involves the concept of "inherently chiral" electroactive polymers. nih.govrsc.org In these materials, the chirality arises from a tailored torsion within the conjugated backbone itself, rather than from chiral pendants attached to it. rsc.org When an enantiopure chiral monomer, potentially derived from this compound, is electropolymerized, it can form a chiral electrode surface. mdpi.com
These inherently chiral electrodes have demonstrated an unprecedented ability to discriminate between the enantiomers of various chiral probes, including pharmaceutically relevant molecules like DOPA and tyrosine. nih.govunimi.it The discrimination is observed as a significant difference in the peak potentials in cyclic voltammetry experiments, allowing for both qualitative and quantitative analysis of enantiomers without prior separation. nih.govresearchgate.net
The performance of these sensors depends on the specific chiral selector, the probe molecule, and the experimental conditions. Future research will explore the use of a wider range of chiral thiophene monomers to create a diverse portfolio of sensors tailored for specific applications in pharmaceutical analysis, clinical diagnostics, and environmental monitoring.
| Sensor Type | Principle | Target Molecules | Key Finding |
| Inherently Chiral Electrode | Enantioselective electrochemical response on a chiral polymer film. | DOPA, Tyrosine, Epinephrine. nih.gov | Large peak potential differences observed for enantiomers. nih.govresearchgate.net |
| Thiahelicene-based Film | Enantiorecognition based on helicoidal stereogenicity. | DOPA methyl ester, Tyrosine. unimi.it | Huge differences in CV peak potentials and morphology for enantiomers. unimi.it |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating discovery and optimizing processes. youtube.com These tools are increasingly being applied to predict reaction outcomes, design synthetic routes, and discover new catalysts.
Reaction Prediction: ML models, particularly deep neural networks (DNNs), can be trained on large datasets of chemical reactions to predict the outcome, including yield and enantioselectivity, of new transformations. youtube.comrsc.org For asymmetric catalysis, ML models can identify which combination of ligand, substrate, and catalyst is likely to produce the highest enantiomeric excess (% ee), saving significant time and resources in experimental screening. rsc.org Explainable AI tools can further provide insights into the molecular features that are most influential in determining the reaction outcome. rsc.org
Synthetic Route Design: Computer-aided synthesis planning (CASP) tools leverage AI to perform retrosynthetic analysis. nih.govnih.govacs.org Given a target molecule like a derivative of this compound, these programs can propose step-by-step synthetic pathways by working backward from the target to commercially available starting materials. nih.govchemrxiv.org Modern tools can integrate rule-based chemical knowledge with data-driven models and allow users to define objectives, such as designing the most cost-effective or "greenest" route. chemrxiv.orgarxiv.org
The future of chemical synthesis will likely involve a synergistic relationship between human chemists and AI, where AI tools handle large-scale data analysis and prediction, freeing up chemists to focus on creative problem-solving and experimental execution. eurekalert.org
Q & A
Q. How can (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine be synthesized with high enantiomeric purity?
Methodological Answer: Enantioselective synthesis can be achieved using ω-transaminase biocatalysts in a biphasic system. This approach minimizes product inhibition by partitioning the co-product (e.g., acetophenone) into the organic phase, improving yield and enantiomeric excess (ee). For example, biphasic systems have been optimized for similar brominated amines, achieving >95% ee by adjusting pH, temperature, and solvent ratios . Chiral resolution via crystallization or chromatography using chiral stationary phases (e.g., amylose derivatives) can further enhance purity.
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : 1H and 13C NMR can confirm the bromothiophene moiety (δ 6.8–7.2 ppm for thiophene protons) and the chiral amine group (δ 1.2–1.5 ppm for methyl groups).
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves absolute configuration and bond lengths, critical for validating stereochemical assignments .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1 eye damage risk) .
- Ventilation : Use fume hoods to avoid inhalation; the compound may cause respiratory irritation (Specific Target Organ Toxicity, Category 3) .
- Waste Disposal : Collect halogenated waste separately and incinerate via certified hazardous waste services to prevent environmental release .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. For bromothiophene derivatives, exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Use software like Gaussian or ORCA to simulate nucleophilic attack sites on the thiophene ring, guided by electron density maps .
Q. How can enzymatic synthesis be optimized to mitigate product inhibition?
Methodological Answer:
- Biphasic Systems : Combine aqueous buffers with immiscible organic solvents (e.g., toluene) to extract inhibitory byproducts (e.g., ketones), improving reaction equilibrium .
- Enzyme Engineering : Use directed evolution to enhance transaminase stability and substrate specificity. For example, mutations near the active site can increase turnover numbers for bulky brominated substrates .
Q. How do crystallographic data resolve discrepancies in proposed configurations?
Methodological Answer:
- Data Collection : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect high-resolution (<1.0 Å) X-ray data to resolve Br and S atom positions.
- Refinement : Use SHELXL for anisotropic displacement parameters and Hirshfeld surface analysis to validate intermolecular interactions (e.g., N-H···Br hydrogen bonds) . Discrepancies in dihedral angles (e.g., thiophene vs. amine plane) can distinguish between proposed conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
